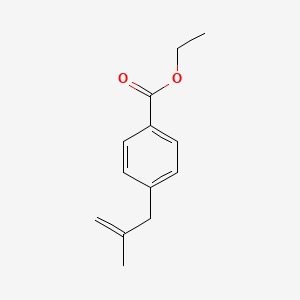

3-(4-Carboethoxyphenyl)-2-methyl-1-propene

描述

3-(4-Carboethoxyphenyl)-2-methyl-1-propene is an α,β-unsaturated carbonyl compound characterized by a phenyl ring substituted with a carboethoxy (ethyl ester) group at the para position and a methyl group at the β-position of the propenyl chain. The carboethoxy group (-COOEt) confers electron-withdrawing properties, influencing the compound’s reactivity in conjugate addition reactions and photophysical behavior.

属性

IUPAC Name |

ethyl 4-(2-methylprop-2-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-4-15-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8H,2,4,9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGPVBBWNVSYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448411 | |

| Record name | 3-(4-carboethoxyphenyl)-2-methyl-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514821-16-0 | |

| Record name | 3-(4-carboethoxyphenyl)-2-methyl-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboethoxyphenyl)-2-methyl-1-propene typically involves the following steps:

Esterification: The starting material, p-nitrobenzoic acid, undergoes esterification to form ethyl p-nitrobenzoate.

Catalytic Hydrogenation: Ethyl p-nitrobenzoate is then subjected to catalytic hydrogenation to yield ethyl p-aminobenzoate.

Condensation Reaction: Ethyl p-aminobenzoate undergoes a two-step condensation reaction with appropriate reagents to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize environmental impact. The use of green chemistry principles, such as recycling solvents and reducing waste, is also emphasized .

化学反应分析

Types of Reactions

3-(4-Carboethoxyphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Nitro, bromo, and sulfonic acid derivatives

科学研究应用

3-(4-Carboethoxyphenyl)-2-methyl-1-propene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other materials

作用机制

The mechanism of action of 3-(4-Carboethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. For instance, in photodynamic therapy, derivatives of this compound can generate reactive oxygen species (ROS) upon light irradiation, leading to cellular damage and apoptosis in targeted cells. The molecular targets include cellular membranes, proteins, and nucleic acids, which are affected by the generated ROS .

相似化合物的比较

Substituent Effects on Electronic and Steric Properties

- Electron-Withdrawing vs. Electron-Donating Groups: 3-(4-Carboethoxyphenyl) derivative: The carboethoxy group (-COOEt) withdraws electrons via resonance and induction, polarizing the α,β-unsaturated system and enhancing reactivity toward nucleophiles. (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one (CAS 20432-03-5): The methoxy (-OMe) group is electron-donating, while the nitro (-NO₂) group is strongly electron-withdrawing. (2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (CAS 1287402-67-8): Ethoxy (-OEt) and fluorine (-F) substituents balance electron-donating and withdrawing effects, moderating reactivity compared to nitro-substituted analogs .

- 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene (CAS 951894-87-4): Methoxy and methyl groups at adjacent positions create steric crowding, which may influence crystal packing and solubility .

Physical and Spectral Properties

Table 1: Comparative Physical Properties

*Predicted values based on analogs.

Spectral Characterization:

- NMR and IR: Chalcones like (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one () show diagnostic peaks for carbonyl (C=O, ~1650–1700 cm⁻¹ in IR) and vinyl protons (δ 6.5–8.0 ppm in ¹H NMR). The carboethoxy group in the target compound would exhibit ester C=O (~1740 cm⁻¹) and ethoxy signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

生物活性

3-(4-Carboethoxyphenyl)-2-methyl-1-propene, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the following molecular formula and structure:

- Molecular Formula : C13H16O2

- Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)C=C(C)C

This compound serves as an intermediate in the synthesis of more complex organic molecules and is investigated for its potential biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibacterial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were found to be promising:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These findings suggest that this compound may induce apoptosis in cancer cells, although the specific mechanisms remain to be fully elucidated.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression in cancer cells, particularly at the G1/S checkpoint.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones in disk diffusion assays, reinforcing its potential as a novel antimicrobial agent.

Study 2: Cancer Cell Proliferation

A separate study focused on the effects of this compound on MCF-7 and HeLa cell lines. The results showed a dose-dependent reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。